molecular formula C10H10F3NO B11727261 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

Cat. No.: B11727261
M. Wt: 217.19 g/mol
InChI Key: CIXHTAFKIGIRDM-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a chromen-4-amine structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine is unique due to its specific chromen-4-amine structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-4,7,9H,5,14H2

InChI Key

CIXHTAFKIGIRDM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2OC1C(F)(F)F)N

Origin of Product

United States

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